5-Fluoro-2-methylphenyl isothiocyanate
Overview
Description
5-Fluoro-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C(_8)H(_6)FNS It is characterized by the presence of a fluorine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylphenyl isothiocyanate typically involves the reaction of 5-fluoro-2-methylphenylamine with thiophosgene. The reaction proceeds as follows:
Starting Material: 5-Fluoro-2-methylphenylamine.
Reagent: Thiophosgene (CSCl(_2)).
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of thiophosgene.
The general reaction can be represented as:
5-Fluoro-2-methylphenylamine+Thiophosgene→5-Fluoro-2-methylphenyl isothiocyanate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems to handle thiophosgene and control reaction parameters is common to minimize exposure and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenyl isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Catalysts: Base catalysts such as triethylamine may be used to facilitate nucleophilic substitution.
Major Products
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-methylphenyl isothiocyanate is used as a building block for the synthesis of more complex molecules. Its reactivity with nucleophiles makes it valuable for creating a variety of derivatives.
Biology
In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of stable thiourea linkages. This modification can be used to study protein function and interactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylphenyl isothiocyanate involves its reactivity with nucleophilic sites on target molecules. The isothiocyanate group can form covalent bonds with amino, hydroxyl, and thiol groups, leading to the formation of stable adducts. This reactivity is exploited in various applications, from chemical synthesis to biological labeling.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the fluorine and methyl substituents.
4-Fluorophenyl isothiocyanate: Similar structure but without the methyl group.
2-Methylphenyl isothiocyanate: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-2-methylphenyl isothiocyanate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other isothiocyanates.
Biological Activity
5-Fluoro-2-methylphenyl isothiocyanate (FMPI) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment. Isothiocyanates (ITCs), including FMPI, are known for their diverse biological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of FMPI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
FMPI is characterized by the presence of a fluorine atom and an isothiocyanate functional group. Its chemical structure can be represented as follows:
- Molecular Formula : CHFS
- Molecular Weight : 185.22 g/mol
The presence of the fluorine atom enhances the compound's reactivity and biological activity compared to its non-fluorinated analogs.
The biological activity of FMPI can be attributed to several mechanisms:
- Inhibition of Cancer Cell Proliferation : FMPI has been shown to inhibit the proliferation of various cancer cell lines. It acts by inducing apoptosis and affecting cell cycle regulation.
- Modulation of Enzymatic Activity : FMPI interacts with enzymes involved in cancer progression, including histone deacetylases (HDACs) and DNA methyltransferases. This interaction leads to altered gene expression profiles that favor apoptosis over cell survival .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and reduce inflammation, further contributing to its anticancer effects .
Anticancer Activity
FMPI has demonstrated significant anticancer properties in various studies:
- In Vitro Studies : Research indicates that FMPI effectively inhibits the growth of several cancer cell lines, including:
- Mechanistic Insights : Studies have shown that FMPI induces apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases . Additionally, it has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax.
Antimicrobial Activity
FMPI exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies report a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .
- Fungal Activity : FMPI also demonstrates antifungal activity against species such as Candida albicans, with MIC values comparable to standard antifungal agents .
Case Studies
-
Combination Therapy in Cancer Treatment :
A study investigated the combined effects of FMPI with traditional chemotherapeutics. The results indicated enhanced cytotoxicity when FMPI was used alongside doxorubicin in MCF-7 cells, suggesting a synergistic effect that could improve therapeutic outcomes . -
Dietary Sources and Epidemiological Studies :
Epidemiological research suggests that diets rich in cruciferous vegetables containing ITCs like FMPI correlate with reduced cancer incidence. This observation supports the potential role of dietary FMPI as a preventive agent against certain cancers .
Data Summary
The following table summarizes key findings related to the biological activity of FMPI:
Properties
IUPAC Name |
4-fluoro-2-isothiocyanato-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCYTKXGZLOVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334026 | |
Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-39-7 | |
Record name | 4-Fluoro-2-isothiocyanato-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-o-tolyl Isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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